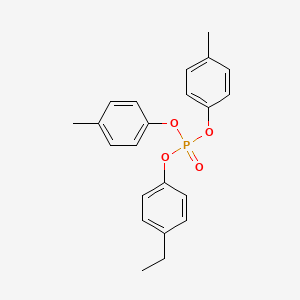

4-Ethylphenyl bis(4-methylphenyl) phosphate

Descripción

4-Ethylphenyl bis(4-methylphenyl) phosphate is an organophosphate compound characterized by a central phosphorus atom bonded to three aryloxy groups: one 4-ethylphenyl and two 4-methylphenyl substituents. Structurally, it belongs to the triester phosphate family, widely utilized as flame retardants, plasticizers, and stabilizers in polymers. The ethyl and methyl groups on the aromatic rings influence its physicochemical behavior, such as thermal stability and solubility, making it distinct from simpler triaryl phosphates like triphenyl phosphate (TPhP).

Propiedades

Número CAS |

43132-96-3 |

|---|---|

Fórmula molecular |

C22H23O4P |

Peso molecular |

382.4 g/mol |

Nombre IUPAC |

(4-ethylphenyl) bis(4-methylphenyl) phosphate |

InChI |

InChI=1S/C22H23O4P/c1-4-19-9-15-22(16-10-19)26-27(23,24-20-11-5-17(2)6-12-20)25-21-13-7-18(3)8-14-21/h5-16H,4H2,1-3H3 |

Clave InChI |

YGSPPXVZKKKOBV-UHFFFAOYSA-N |

SMILES canónico |

CCC1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)C)OC3=CC=C(C=C3)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of NSC 68207 involves several steps, typically starting with the preparation of intermediate compounds. The specific synthetic routes and reaction conditions can vary, but they often involve the use of reagents such as N-Chlorosuccinimide and solvents like N,N-Dimethylformamide . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of NSC 68207 is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The industrial methods often involve continuous flow processes and the use of automated systems to maintain consistent reaction conditions and product quality.

Análisis De Reacciones Químicas

Types of Reactions

NSC 68207 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in the reactions of NSC 68207 include N-Chlorosuccinimide for chlorination reactions and various catalysts for oxidation and reduction reactions . The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from the reactions of NSC 68207 depend on the specific reaction conditions and reagents used. For example, chlorination reactions with N-Chlorosuccinimide can produce chlorinated derivatives of NSC 68207 .

Aplicaciones Científicas De Investigación

NSC 68207 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.

Biology: NSC 68207 is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

Medicine: Research is ongoing to explore the potential medical applications of NSC 68207, including its use in drug development and disease treatment.

Industry: In industrial applications, NSC 68207 is used in the production of various chemicals and materials

Mecanismo De Acción

The mechanism of action of NSC 68207 involves its interaction with specific molecular targets and pathways within cells. This compound can modulate various biochemical processes, leading to changes in cellular function and behavior. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and application-based differences between 4-ethylphenyl bis(4-methylphenyl) phosphate and related organophosphates:

Structural and Functional Insights:

- Substituent Effects : The ethyl group in this compound enhances steric bulk and lipophilicity compared to methyl groups in TMPP or phenyl groups in TPhP. This likely reduces volatility and increases resistance to hydrolysis, extending its environmental half-life .

- Environmental Behavior: Substituted triaryl phosphates like TMPP and TPhP are known to metabolize into toxic diphenyl phosphate (DPhP) derivatives. The ethyl and methyl groups in this compound may alter its metabolic pathways, though in silico studies suggest similar transformation products .

Research Findings:

- Thermal Stability : Ethyl-substituted phosphates generally exhibit higher decomposition temperatures than methyl or phenyl analogs, as seen in tris(4-ethylphenyl) phosphate .

Actividad Biológica

4-Ethylphenyl bis(4-methylphenyl) phosphate (CAS No. 43132-96-3) is an organophosphate compound that has garnered attention in various fields, including medicinal chemistry and environmental science. Its biological activity, particularly in terms of toxicity, antimicrobial properties, and potential applications in drug development, is of significant interest. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which consists of two phenyl groups substituted with ethyl and methyl groups attached to a phosphate moiety. The molecular formula is , and its molecular weight is approximately 314.31 g/mol.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Toxicity

Organophosphates are known for their neurotoxic effects due to their ability to inhibit acetylcholinesterase (AChE), an essential enzyme for neurotransmission. Studies have shown that compounds with similar structures can lead to significant neurotoxicity.

2. Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of various organophosphate derivatives, including this compound. These compounds have shown potential against a range of bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | TBD | TBD |

| Escherichia coli | TBD | TBD |

3. Environmental Impact

The environmental persistence and bioaccumulation potential of organophosphates raise concerns regarding their ecological toxicity. Investigations into the degradation pathways and toxicological profiles are essential for assessing risks associated with their use.

Case Studies

Case Study 1: Neurotoxicity Assessment

In a study examining the neurotoxic effects of various organophosphates, including derivatives similar to this compound, it was found that exposure led to significant behavioral changes in animal models, indicating potential neurotoxic effects.

Case Study 2: Antimicrobial Efficacy

A comparative study on the antimicrobial efficacy of phosphates revealed that certain modifications in the phenolic structure enhanced antibacterial activity against Gram-positive bacteria, suggesting that similar modifications in this compound could yield promising results.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is likely linked to its structural characteristics that allow interaction with biological targets such as enzymes or microbial membranes.

Q & A

Q. What are the recommended synthetic routes for 4-ethylphenyl bis(4-methylphenyl) phosphate, and how do reaction conditions influence yield?

The synthesis of aryl phosphates like this compound typically involves nucleophilic substitution or coupling reactions between phosphoryl chloride derivatives and phenolic substrates. For example, mono- or di-substituted phenyl phosphates can be synthesized via stepwise phosphorylation under anhydrous conditions, with temperature and stoichiometry critically affecting purity . Evidence from similar compounds (e.g., bis(4-methylphenyl) phenyl phosphate) suggests using inert atmospheres (e.g., nitrogen) and catalysts like triethylamine to optimize esterification . Yield improvements may require iterative purification via column chromatography or recrystallization .

Q. How can researchers structurally characterize this compound to confirm its identity and purity?

Structural confirmation relies on spectroscopic methods:

- NMR : P NMR identifies phosphate ester linkages (δ ~0–5 ppm for triaryl phosphates), while H/C NMR resolves substituent patterns (e.g., ethyl and methyl groups) .

- FTIR : Peaks near 1250–1300 cm (P=O stretch) and 950–1050 cm (P-O-C aryl stretch) confirm functional groups .

- X-ray crystallography : Resolves stereochemical details if single crystals are obtainable . Purity assessment requires HPLC or GC-MS to detect unreacted precursors or byproducts .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Safety data for structurally similar phosphates (e.g., bis(4-methylphenyl) phenyl phosphate) indicate hazards such as skin/eye irritation and respiratory sensitization . Key protocols include:

- PPE : Gloves, lab coats, and goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- Emergency measures : Immediate rinsing for skin/eye contact and medical consultation for ingestion .

- Storage : In airtight containers, away from oxidizers or moisture .

Advanced Research Questions

Q. How does hydrolysis kinetics vary for this compound under acidic, neutral, and alkaline conditions?

Hydrolysis of aryl phosphates is pH-dependent. Studies on bis(4-cyanophenyl) phenyl phosphate show alkaline conditions (pH >10) accelerate hydrolysis via nucleophilic attack by OH, with rate constants () increasing exponentially with temperature . Acidic conditions (pH <4) may protonate the phosphate ester, slowing degradation. Neutral conditions exhibit minimal hydrolysis unless catalyzed by enzymes or metal ions . Researchers should conduct kinetic assays (e.g., UV-Vis monitoring of phenol release) and calculate activation parameters (ΔH‡, ΔS‡) to model stability .

Q. What experimental strategies resolve contradictions in reported thermal stability data for aryl phosphates like this compound?

Discrepancies in thermal decomposition temperatures (T) often arise from methodological differences:

- Instrument calibration : Validate thermogravimetric analysis (TGA) with reference standards.

- Atmosphere effects : Compare inert (N) vs. oxidative (air) environments, as oxygen accelerates degradation .

- Sample purity : Impurities (e.g., residual solvents) lower observed T. Replicate studies using rigorously purified samples . Cross-referencing with computational models (e.g., DFT for bond dissociation energies) can further clarify stability trends .

Q. How can computational chemistry predict the interaction of this compound with biological or environmental receptors?

Molecular docking and MD simulations model interactions with proteins (e.g., esterases) or environmental matrices (e.g., soil organic matter). Key steps:

- Ligand preparation : Optimize 3D structure using software like Gaussian or Avogadro.

- Target selection : Use crystal structures from databases (PDB) for enzymes implicated in phosphate ester hydrolysis .

- Binding affinity analysis : Calculate ΔG to prioritize high-affinity interactions for experimental validation .

Q. What methodologies assess the environmental persistence and degradation pathways of this compound?

- Persistence studies : Conduct OECD 301/307 tests to measure biodegradation in water/soil .

- Degradation products : Use LC-MS/MS to identify metabolites (e.g., 4-ethylphenol, 4-methylphenol) formed via hydrolysis or microbial action .

- Ecotoxicology : Evaluate acute/chronic toxicity in model organisms (e.g., Daphnia magna) per OECD 202/203 guidelines .

Q. How do solvent polarity and substituent effects influence the spectroscopic properties of this compound?

Solvatochromic shifts in UV-Vis spectra arise from solvent-dependent electronic transitions. For example, polar solvents (e.g., DMSO) stabilize charge-transfer states, altering λ. Substituent effects (e.g., electron-donating methyl vs. ethyl groups) modulate absorption via resonance or inductive effects . Systematic studies in solvents of varying polarity (hexane to water) can quantify these effects.

Methodological Considerations

Q. What analytical techniques are optimal for quantifying trace impurities in this compound?

Q. How can researchers design experiments to differentiate between hydrolytic and oxidative degradation mechanisms?

- Isotopic labeling : Use O-labeled HO to track hydrolysis-derived oxygen in degradation products .

- Radical scavengers : Add antioxidants (e.g., BHT) to suppress oxidative pathways; compare degradation rates with/without scavengers .

- ESR spectroscopy : Detect free radicals (e.g., ROS) generated during oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.